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Compound of Interest

Compound Name: Allyldiphenylphosphine

Cat. No.: B1266624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of allyldiphenylphosphine-metal complexes, with

a focus on theoretical insights gained from Density Functional Theory (DFT) studies. The

objective is to offer a comprehensive resource detailing the synthesis, structural properties, and

bonding characteristics of these compounds, supported by experimental and computational

data.

Introduction
Allyldiphenylphosphine is a versatile ligand in coordination chemistry, capable of

coordinating to a metal center through its phosphorus atom and its allyl group's C=C double

bond. This dual coordination ability makes its metal complexes interesting candidates for

various catalytic applications. Understanding the structural and electronic properties of these

complexes is crucial for designing novel catalysts and functional materials. DFT has emerged

as a powerful tool for elucidating these properties at the atomic level. This guide will focus on

nickel complexes of allyldiphenylphosphine, for which detailed studies are available, and

draw comparisons with other transition metal complexes.

Data Presentation: A Comparative Overview
The following table summarizes key structural parameters of a Nickel(II)-

allyldiphenylphosphine complex, providing a benchmark for comparison with other metal

complexes.
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Complex Metal
M-P Bond
Length
(Å)

M-Br
Bond
Length
(Å)

P-M-P
Angle (°)

Br-M-Br
Angle (°)

Referenc
e

[trans-

NiBr2(PPh

2CH2CH=

CH2)2]

Ni(II) 2.2342(7) 2.308(2) 180.0 180.0 [1]

Comparativ

e data for

other

metals to

be added

as

available.

Note: DFT data for a broader range of allyldiphenylphosphine-metal complexes is not readily

available in the literature. The table will be updated as more studies are published.

Experimental Protocols
Synthesis of [trans-NiBr2(PPh2CH2CH=CH2)2][1]
This protocol describes the synthesis of a trans-Nickel(II) dibromo-

bis(allyldiphenylphosphine) complex.

Materials:

Nickel(II) bromide (NiBr₂)

Allyldiphenylphosphine (PPh₂CH₂CH=CH₂)

Tetrahydrofuran (THF)

Pentane

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.acs.org/doi/10.1021/acsorginorgau.3c00010
https://www.benchchem.com/product/b1266624?utm_src=pdf-body
https://www.benchchem.com/product/b1266624?utm_src=pdf-body
https://www.benchchem.com/product/b1266624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a large vial equipped with a stir bar, add NiBr₂ (0.339 g, 1.55 mmol) and 5 mL of THF.

To this solution, add allyldiphenylphosphine (0.67 mL, 3.11 mmol) in a single portion.

Stir the reaction mixture.

Remove the solvent in vacuo.

Triturate the resulting powder with 3 x 2 mL of pentane.

Dry the product under vacuum to yield a red solid.

Computational Methodologies
The computational studies on Nickel-allyldiphenylphosphine complexes, particularly focusing

on conformational analysis, have employed DFT. For instance, the relative energies of different

conformations (e.g., boat vs. chair) of dimeric nickelacycles have been evaluated to understand

their stability.[1]

A typical DFT calculation workflow for such complexes would involve:

Geometry Optimization: The molecular structure of the complex is optimized to find its lowest

energy conformation.

Frequency Calculation: This is performed to confirm that the optimized structure corresponds

to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to

investigate the nature of the metal-ligand bonds.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of

allyldiphenylphosphine-metal complexes.
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A typical experimental workflow for the synthesis and characterization of a metal-phosphine
complex.
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A generalized workflow for DFT calculations on organometallic complexes.
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Schematic of bonding interactions in an allyldiphenylphosphine-metal complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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